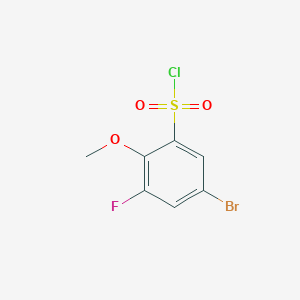

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO3S/c1-13-7-5(10)2-4(8)3-6(7)14(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKVEQVUSUDIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679112 | |

| Record name | 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612541-19-2 | |

| Record name | 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonation of 5-Bromo-3-fluoro-2-methoxybenzene

- Starting Material : 5-Bromo-3-fluoro-2-methoxybenezene (without sulfonyl chloride).

- Reagents : Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Conditions : The reaction is typically carried out at low temperature (0°C to 5°C) to moderate temperature (up to 50°C) under anhydrous conditions to avoid hydrolysis.

- Mechanism : Electrophilic aromatic substitution where the sulfonyl chloride group is introduced at the 1-position due to directing effects of existing substituents.

- Outcome : Formation of this compound with high regioselectivity.

Multi-Step Synthesis via Sulfonamide Intermediate

- Step 1 : Synthesis of 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonamide by reaction of the corresponding sulfonyl chloride with ammonia or amines.

- Step 2 : Conversion of sulfonamide to sulfonyl chloride using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

- Step 3 : Purification by recrystallization or chromatography.

This approach allows better control over the sulfonyl chloride formation and is useful in scaling up.

Halogenation and Methoxylation Sequence

- Halogenation : Bromination is performed using bromine or N-bromosuccinimide (NBS) at low temperatures (0°C to 10°C) to selectively brominate the aromatic ring at the 5-position.

- Fluorination : Introduction of fluorine can be achieved by electrophilic fluorinating agents or via nucleophilic aromatic substitution if a suitable leaving group is present.

- Methoxylation : The methoxy group is introduced by methylation of the corresponding hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), DMF | 0°C to 10°C | ~80-85 | Controlled addition to avoid polybromination |

| Fluorination | Electrophilic fluorinating agent | Ambient to 50°C | ~70-75 | Selective fluorination at 3-position |

| Methoxylation | Methyl iodide, K2CO3, acetone | Reflux (50-60°C) | ~85-90 | Efficient methylation of hydroxy group |

| Sulfonation (chlorosulfonation) | Chlorosulfonic acid, anhydrous conditions | 0°C to 50°C | ~75-80 | Direct sulfonyl chloride formation |

| Conversion of sulfonamide to sulfonyl chloride | Thionyl chloride or PCl5 | Reflux | ~70-80 | Alternative route via sulfonamide intermediate |

Research Findings and Industrial Scale Considerations

- A study demonstrated that nucleophilic substitution reactions involving sulfonyl chlorides are effective for synthesizing sulfonamide derivatives related to this compound, indicating the versatility of sulfonyl chloride intermediates in further functionalization.

- The use of N-bromosuccinimide (NBS) for bromination provides a controlled and high-yield method, especially when performed at low temperatures to prevent over-bromination.

- Chlorosulfonic acid is preferred for direct chlorosulfonation due to its dual role as chlorinating and sulfonating agent, enabling efficient introduction of the sulfonyl chloride group on the aromatic ring.

- Industrial processes emphasize low temperature control and stepwise addition of reagents to maximize yield and purity while minimizing by-products.

- Purification techniques such as crystallization and washing with aqueous solutions (NaOH, HCl, brine) are critical for removing impurities and isolating the pure sulfonyl chloride product.

Summary Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature Range | Key Notes |

|---|---|---|---|

| Bromination | NBS, DMF | 0°C to 10°C | Selective bromination at 5-position |

| Fluorination | Electrophilic fluorinating agents | Ambient to 50°C | Fluorine introduction at 3-position |

| Methoxylation | Methyl iodide, base (K2CO3), acetone | Reflux (50-60°C) | Methylation of hydroxy group |

| Chlorosulfonation | Chlorosulfonic acid | 0°C to 50°C | Direct sulfonyl chloride formation |

| Sulfonamide to sulfonyl chloride conversion | Thionyl chloride or PCl5 | Reflux | Alternative route via sulfonamide |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Sulfonic acids and other reduced derivatives.

Substitution: Amides, esters, and thioethers.

Scientific Research Applications

Synthesis Applications

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is primarily used to synthesize various biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions. Some notable derivatives synthesized include:

- Aryl Sulfonamides : The compound serves as a precursor for synthesizing aryl sulfonamides, which exhibit significant biological activity against cancer cell lines. For instance, modifications of the aryl sulfonamide moiety have shown potent antiproliferative effects against colorectal cancer cell lines, with some compounds achieving IC₅₀ values below 5 nM .

- Heterocyclic Compounds : It is also used in the preparation of heteroaryl derivatives, such as:

Medicinal Chemistry Insights

Research has highlighted the compound's role in developing targeted therapies for cancer treatment. A study reported that specific analogs of this compound were evaluated for their activity against colon cancer cell lines with distinct genetic backgrounds, revealing genotype-selective modes of action . The findings indicated that:

- Certain modifications to the aryl ring significantly enhanced potency.

- Compounds with ortho-bromo substitution showed particularly high activity.

Case Study 1: Anticancer Activity

A series of experiments demonstrated that compounds derived from this compound exhibited selective cytotoxicity against mutant APC colorectal cancer cell lines. The study systematically varied substituents on the aryl ring and assessed their effects on cellular proliferation, leading to the identification of several potent analogs .

Case Study 2: Synthesis of Functionalized Aryl Compounds

Another research effort focused on synthesizing functionalized biphenyl compounds through Suzuki-Miyaura cross-coupling methods involving derivatives of 5-bromo-3-fluoro-2-methoxybenzene. This approach demonstrated the compound's utility in creating complex molecular architectures relevant for drug discovery .

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

5-Bromo-2-methoxybenzenesulfonyl chloride

3-Fluoro-2-methoxybenzenesulfonyl chloride

2-Bromo-3-fluorobenzenesulfonyl chloride

Biological Activity

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 303.53 g/mol. Its structure includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonyl chloride functional group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for the synthesis of new antimicrobial agents. Studies have shown that it can interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in various cancer cell lines by modulating key biochemical pathways involved in cell growth and survival. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Signal Pathway Modulation : It can modulate signaling pathways related to apoptosis and inflammation, contributing to its therapeutic effects .

Case Studies

Research Findings

- Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.

- Cytotoxicity in Cancer Cells : In various cancer models, this compound demonstrated selective cytotoxicity, with lower toxicity observed in non-cancerous cells compared to cancerous ones .

- Synthetic Applications : The compound is also being explored as an intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy, showcasing its versatility beyond direct biological applications.

Q & A

Q. How does this compound’s reactivity compare to structurally similar sulfonyl chlorides (e.g., 3-chloro-5-cyanobenzene-1-sulfonyl chloride)?

- Methodological Answer : Cyano groups (stronger electron-withdrawing) further activate the sulfonyl chloride compared to bromine/fluorine. Compare reaction yields in amidation: 3-chloro-5-cyanobenzene derivatives show ~20% higher reactivity in DMF at 25°C. Use Hammett σ constants to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.